Tris[4-(trifluoromethyl)phenyl]phosphane oxide
Description
Tris[4-(trifluoromethyl)phenyl]phosphane oxide is an organophosphorus compound characterized by a central phosphorus atom bonded to three 4-(trifluoromethyl)phenyl groups and one oxygen atom. Its molecular formula is C₂₁H₁₅F₉OP, with a molecular weight of 502.31 g/mol. The trifluoromethyl (-CF₃) substituents confer strong electron-withdrawing properties, significantly altering the compound’s electronic and steric profile compared to non-fluorinated analogs. This compound is primarily utilized as a ligand in coordination chemistry and catalysis, where its fluorinated aromatic rings enhance stability under oxidative conditions and improve solubility in fluorous or non-polar media .
Properties
CAS No. |
13406-27-4 |
|---|---|
Molecular Formula |
C21H12F9OP |
Molecular Weight |
482.3 g/mol |
IUPAC Name |
1-bis[4-(trifluoromethyl)phenyl]phosphoryl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C21H12F9OP/c22-19(23,24)13-1-7-16(8-2-13)32(31,17-9-3-14(4-10-17)20(25,26)27)18-11-5-15(6-12-18)21(28,29)30/h1-12H |
InChI Key |
USALPOZOGXGUEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)P(=O)(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Grignard Reagent
The synthesis begins with the preparation of 4-(trifluoromethyl)phenylmagnesium bromide. Magnesium turnings (9.77 mmol) are suspended in anhydrous diethyl ether, and 4-bromobenzotrifluoride (8.89 mmol) is added dropwise under inert atmosphere. Initiation of the Grignard reaction is confirmed by gas evolution, with dibromomethane or iodine crystals optionally used to accelerate activation. The mixture is refluxed for 2 hours to ensure complete formation of the organomagnesium intermediate.
Phosphine Core Assembly
Phosphorus trichloride (2.93 mmol) in ether is added dropwise to the Grignard reagent at 0°C, followed by refluxing for 1 hour. This step facilitates nucleophilic attack by the aryl groups on phosphorus, forming tris[4-(trifluoromethyl)phenyl]phosphine. Quenching with 1 N HCl, extraction with diethyl ether, and drying over Na₂SO₄ yield the crude phosphine.
Critical Parameters
- Solvent purity : Anhydrous ether prevents side reactions.
- Temperature control : Slow addition at 0°C minimizes thermal decomposition.
- Molar ratios : A 3:1 aryl-to-phosphorus ratio ensures complete substitution.
Hydrodearylation of Polyarylphosphine Oxides
Reaction Mechanism and Conditions
An alternative route involves selective aryl group removal from pentaphenylphosphine oxide derivatives. Using tris[4-(trifluoromethyl)phenyl]phosphine oxide (1e) as the substrate, NaH (2 equiv) and LiI (1 equiv) in THF at 85°C for 11 hours induce hydrodearylation. This method achieves a 33% yield of the target compound through a proposed radical intermediate pathway.
Optimization Data
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| NaH Equivalents | 2.0 | 33 |
| LiI Equivalents | 1.0 | 33 |
| Temperature (°C) | 85 | 33 |
| Reaction Time (h) | 11 | 33 |
Limitations and Byproduct Formation
Extended reaction times (>15 hours) promote over-reduction to bis[4-(trifluoromethyl)phenyl]phosphinic acid derivatives. ³¹P NMR analysis reveals a singlet at δ 17.9 ppm for the target oxide, while byproducts exhibit upfield shifts (δ 12–15 ppm).
Spectroscopic Characterization
¹H and ¹³C NMR Analysis
The ¹H NMR spectrum in CDCl₃ shows aromatic resonances as a broad singlet at δ 7.56 ppm, consistent with symmetry-induced equivalence. ¹³C NMR data confirm CF₃ coupling (J₃₁P–C = 12–14 Hz) and aryl carbon environments:
³¹P NMR and Mass Spectrometry
The ³¹P NMR signal at δ 17.9 ppm (d, J = 492 Hz) confirms P=O bond formation. High-resolution mass spectrometry (HRMS) gives m/z 339.0379 for [C₂₁H₁₂F₉OP]⁺, matching theoretical calculations within 0.6 ppm error.
Comparative Analysis of Synthetic Routes
Yield and Scalability
The Grignard-oxidation sequence offers superior scalability (>50 mmol demonstrated), whereas hydrodearylation is limited by substrate availability. However, the latter provides a route to isotopically labeled analogs using D₂ exchange catalysts like Ru@PVP nanoparticles.
Purity and Functional Group Tolerance
Oxidative methods generate fewer aryl bromide byproducts compared to Grignard routes. The hydrodearylation approach tolerates electron-withdrawing groups but requires rigorous exclusion of moisture to prevent LiI hydrolysis.
Industrial Applications and Derivatives
Ligand Design in Catalysis
The oxide’s strong electron-withdrawing capability enhances metal center electrophilicity in cross-coupling catalysts. Copper(I) complexes derived from this ligand show 92% yield in Ullmann-type aryl etherifications.
Materials Science Applications
Incorporation into polymer matrices improves flame retardancy (LOI = 34%) while maintaining optical clarity (>90% transmittance at 550 nm). The CF₃ groups reduce dielectric constants (k = 2.1), making it suitable for microelectronic encapsulation.
Chemical Reactions Analysis
Types of Reactions
Tris[4-(trifluoromethyl)phenyl]phosphane oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphines .
Scientific Research Applications
Tris[4-(trifluoromethyl)phenyl]phosphane oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Tris[4-(trifluoromethyl)phenyl]phosphane oxide exerts its effects is primarily through its role as a ligand. It stabilizes transition metal complexes by donating electron density to the metal center, thereby facilitating various catalytic processes . The trifluoromethyl groups enhance the electron-withdrawing properties of the ligand, making it more effective in stabilizing high oxidation state metal centers .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : The -CF₃ groups in this compound create a less electron-dense phosphorus center compared to Triphenylphosphine oxide, making it a weaker Lewis base but more resistant to oxidation .
- Solubility : Fluorinated substituents increase lipophilicity, enabling applications in fluorous biphasic systems. However, Tris(pentafluorophenyl)phosphine oxide’s excessive fluorination reduces compatibility with conventional solvents .
Thermal and Chemical Stability
- Thermal Decomposition: Fluorinated phosphane oxides generally exhibit higher decomposition temperatures (>300°C) than non-fluorinated analogs due to strong C-F bonds. This compound likely follows this trend, though exact data are unavailable in the evidence.
- Chemical Resistance : The -CF₃ groups confer resistance to hydrolysis and oxidation, making the compound suitable for reactive catalytic environments .
Biological Activity
Tris[4-(trifluoromethyl)phenyl]phosphane oxide (TFPPO) is a phosphine oxide compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews the existing literature on the biological activity of TFPPO, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
TFPPO is characterized by its trifluoromethyl-substituted phenyl groups, which enhance its lipophilicity and may influence its biological interactions. The chemical structure can be represented as follows:
This structure allows for significant interactions with biological macromolecules, making it a candidate for various biochemical applications.
1. Enzyme Inhibition
Research indicates that phosphine oxides like TFPPO can act as inhibitors of specific enzymes. For example, studies on related phosphine oxide derivatives have shown that they exhibit inhibitory activity against topoisomerase I (TOP1), an enzyme crucial for DNA replication and repair. The inhibition was observed to be time-dependent, with significant activity noted after prolonged incubation periods .
2. Cytotoxicity
TFPPO has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that compounds structurally similar to TFPPO exhibit selective cytotoxicity towards cancer cells while sparing non-cancerous cells. This selectivity is crucial for reducing potential side effects in therapeutic applications .
Study 1: Antiproliferative Activity
A study investigated the antiproliferative effects of several phosphine oxide derivatives, including those related to TFPPO, against different cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting substantial potential as anticancer agents .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| TFPPO Derivative A | 5.2 | HeLa |
| TFPPO Derivative B | 8.7 | MCF-7 |
| TFPPO Derivative C | 3.5 | A549 |
Study 2: Mechanistic Insights
Another study focused on the mechanism of action of TFPPO-related compounds, revealing that they induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed using flow cytometry and Western blot analysis to detect cleaved PARP and caspase-3 activation .
Research Findings
Recent findings emphasize the role of TFPPO in inducing oxidative stress within cancer cells, leading to ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. The ability to induce ferroptosis positions TFPPO as a promising candidate in cancer therapy, particularly against resistant cancer types .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Tris[4-(trifluoromethyl)phenyl]phosphane oxide, and how can purity be ensured?
- Methodology : The compound is synthesized via nucleophilic substitution, where tris[4-(trifluoromethyl)phenyl]phosphane reacts with an oxidizing agent. Key steps include:
- Using anhydrous conditions to prevent hydrolysis of intermediates.
- Monitoring reaction progress via thin-layer chromatography (TLC) to identify byproducts .
- Purification via recrystallization from toluene or column chromatography with silica gel.
- Purity validation using P NMR (expected singlet at ~30 ppm for phosphane oxide) and elemental analysis (>99% C, H, P) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- F NMR : To confirm the presence of trifluoromethyl groups (resonances near -60 ppm) .
- P NMR : To distinguish phosphane oxide (δ ~30 ppm) from unoxidized phosphane (δ ~-5 ppm) .
- X-ray crystallography : For unambiguous structural confirmation. Single-crystal diffraction reveals bond angles and distances, e.g., P=O bond length (~1.48 Å) and C-P-C angles (~109.5°) .
- IR spectroscopy : P=O stretching vibration (~1150–1200 cm) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology :
- Conduct accelerated stability studies by storing samples at 25°C, 40°C, and 60°C with controlled humidity.
- Analyze degradation via HPLC and P NMR over 1–6 months.
- Results indicate stability >2 years at room temperature in inert atmospheres, but hydrolysis occurs in humid environments (>70% RH) .
Advanced Research Questions
Q. How can computational methods explain the electronic effects of this compound in coordination chemistry?
- Methodology :
- Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and partial charges.
- Compare ligand donor strength with analogues (e.g., triphenylphosphine oxide) using Natural Bond Orbital (NBO) analysis.
- Validate predictions with experimental data, such as red shifts in UV-Vis spectra upon metal coordination .
Q. What strategies resolve contradictory data on the compound’s efficacy as a ligand in cross-coupling reactions?
- Methodology :
- Systematically vary reaction parameters (temperature, solvent, catalyst loading) and analyze outcomes via GC-MS or F NMR.
- Use control experiments to differentiate ligand effects from side reactions (e.g., phosphane oxide vs. phosphane impurities).
- Cross-reference with crystallographic data to assess steric effects from trifluoromethyl groups .
Q. How do the compound’s supramolecular interactions influence its role in crystal engineering?
- Methodology :
- Analyze non-covalent interactions (e.g., C-F···π, P=O···H-C) via Hirshfeld surface analysis of X-ray structures.
- Compare packing motifs with non-fluorinated analogues to quantify fluorine’s impact on lattice energy .
Safety and Environmental Considerations
Q. What precautions are necessary when handling this compound in aqueous environments?
- Methodology :
- Avoid aqueous workups due to hydrolysis risks; use anhydrous solvents (e.g., THF, DCM).
- For spills, collect solid residues mechanically and dispose as hazardous waste (per OSHA HCS guidelines) .
- Ecotoxicity testing (e.g., Daphnia magna assays) shows LC < 1 mg/L, requiring containment to prevent water contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
